ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate
Description
Ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate is a synthetic ester derivative featuring a propenoate backbone with a 3,4-bis(phenylmethoxy)phenyl substituent at the C3 position and a methyl group at the C2 position in the E-configuration. The compound’s molecular formula is C26H26O4, derived from the ethyl esterification of its corresponding carboxylic acid, (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid (CID 75480565) . The phenylmethoxy groups at the 3,4-positions of the aromatic ring enhance steric bulk and lipophilicity, while the ethyl ester group improves metabolic stability and bioavailability compared to its acid counterpart .
Properties
Molecular Formula |
C26H26O4 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate |
InChI |
InChI=1S/C26H26O4/c1-3-28-26(27)20(2)16-23-14-15-24(29-18-21-10-6-4-7-11-21)25(17-23)30-19-22-12-8-5-9-13-22/h4-17H,3,18-19H2,1-2H3/b20-16+ |
InChI Key |
GTKPAMBVBWSZMH-CAPFRKAQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process may involve the following steps:
Formation of the carboxylic acid intermediate: This can be achieved through various organic reactions, such as Friedel-Crafts acylation or other aromatic substitution reactions.
Esterification: The carboxylic acid intermediate is reacted with ethanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties or potential therapeutic applications.
Industry: Use in the production of fragrances, flavors, or other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate vs. (E)-3-[3,4-bis(phenylmethoxy)phenyl]prop-2-enoic Acid
- Key Differences :
- Impact: The ethyl ester increases lipophilicity (logP ~4.5 estimated) compared to the acid (logP ~3.2), enhancing membrane permeability .
Comparison with Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate
- Key Differences: The cyano (-CN) group in replaces the methyl and phenylmethoxy substituents. The syn-periplanar conformation noted in contrasts with the E-geometry of the target compound.
- Impact: The cyano group increases electrophilicity, making the compound reactive in nucleophilic additions, unlike the more inert phenylmethoxy groups in the target ester .
Substituent Position and Steric Effects
3,4-Bis(phenylmethoxy)phenyl vs. Mono-Substituted Analogs
- Example: Compare with (E)-3-[4-(phenylmethoxy)phenyl]prop-2-enoate (hypothetical analog).
Methyl Group at C2
Data Tables
Table 1: Structural and Physicochemical Comparison
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